Cas no 1233954-94-3 (Tert-Butyl 4-propionamidopiperidine-1-carboxylate)

Tert-Butyl 4-propionamidopiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-propionamidopiperidine-1-carboxylate
- tert-butyl 4-(propanoylamino)piperidine-1-carboxylate
- Tert-Butyl 4-propionamidopiperidine-1-carboxylate
-
- インチ: 1S/C13H24N2O3/c1-5-11(16)14-10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)
- InChIKey: DRZBTHJOPQIKPQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC1)NC(CC)=O)=O
計算された属性
- せいみつぶんしりょう: 256.179
- どういたいしつりょう: 256.179
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
Tert-Butyl 4-propionamidopiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 063360-1g |
tert-Butyl 4-propionamidopiperidine-1-carboxylate |
1233954-94-3 | 95% | 1g |
£276.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695083-1g |
Tert-butyl 4-propionamidopiperidine-1-carboxylate |
1233954-94-3 | 98% | 1g |
¥4840.00 | 2024-08-09 | |
Chemenu | CM317654-1g |
tert-Butyl 4-propionamidopiperidine-1-carboxylate |
1233954-94-3 | 95% | 1g |
$392 | 2022-09-03 | |
Chemenu | CM317654-1g |
tert-Butyl 4-propionamidopiperidine-1-carboxylate |
1233954-94-3 | 95% | 1g |
$330 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695083-250mg |
Tert-butyl 4-propionamidopiperidine-1-carboxylate |
1233954-94-3 | 98% | 250mg |
¥1932.00 | 2024-08-09 |
Tert-Butyl 4-propionamidopiperidine-1-carboxylate 関連文献
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Tert-Butyl 4-propionamidopiperidine-1-carboxylateに関する追加情報
Tert-Butyl 4-Propionamidopiperidine-1-Carboxylate: A Comprehensive Overview
Tert-Butyl 4-Propionamidopiperidine-1-Carboxylate (CAS No. 1233954-94-3) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural properties and potential for functionalization in drug design and development. Recent advancements in synthetic methodologies have further enhanced its utility, making it a focal point in contemporary research.
The molecular structure of Tert-Butyl 4-Propionamidopiperidine-1-Carboxylate comprises a piperidine ring substituted with a tert-butyl group at the 1-position and a propionamide group at the 4-position. This configuration imparts the compound with both rigidity and flexibility, enabling it to serve as a scaffold for various bioactive molecules. The tert-butyl group contributes steric bulk, which can influence the compound's pharmacokinetic properties, while the propionamide moiety introduces hydrogen bonding capabilities, enhancing its solubility and bioavailability.
Recent studies have explored the synthesis of Tert-Butyl 4-Propionamidopiperidine-1-Carboxylate through diverse routes, including nucleophilic substitution, amide bond formation, and ring-closing metathesis. These methods have not only improved the efficiency of production but also allowed for the incorporation of additional functional groups, expanding its applicability. For instance, researchers have successfully synthesized analogs with enhanced selectivity for specific biological targets, paving the way for novel therapeutic agents.
In the pharmaceutical industry, Tert-Butyl 4-Propionamidopiperidine-1-Carboxylate has shown promise as a lead compound in drug discovery programs targeting various diseases. Its ability to modulate enzyme activity and receptor binding has been extensively studied. For example, recent findings indicate that derivatives of this compound exhibit potent inhibitory effects on kinases involved in cancer progression, suggesting its potential as an anticancer agent.
Beyond pharmaceutical applications, Tert-Butyl 4-Propionamidopiperidine-1-Carboxylate has also found utility in agrochemicals. Its role as a precursor in the synthesis of plant growth regulators has been documented in recent agricultural research. These regulators can enhance crop yield and stress tolerance, addressing global food security challenges.
The material science sector has also benefited from this compound's unique properties. Its incorporation into polymer systems has led to materials with improved mechanical strength and thermal stability. Recent breakthroughs in polymer chemistry highlight its potential as a building block for advanced composites used in aerospace and automotive industries.
From an environmental perspective, researchers have investigated the biodegradation pathways of Tert-Butyl 4-Propionamidopiperidine-1-Carboxylate, ensuring its sustainability in industrial applications. Studies reveal that under aerobic conditions, this compound undergoes efficient microbial degradation, minimizing its ecological footprint.
In conclusion, Tert-Butyl 4-Propionamidopiperidine-1-Carboxylate (CAS No. 1233954-94-) stands as a testament to modern chemical innovation. Its adaptability across multiple domains underscores its significance in contemporary research and development efforts. As scientific advancements continue to unfold, this compound is poised to play an even more pivotal role in shaping future technologies and therapeutic solutions.
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